molecular formula C30H30N4O6 B2538962 N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1189449-13-5

N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Numéro de catalogue: B2538962
Numéro CAS: 1189449-13-5
Poids moléculaire: 542.592
Clé InChI: WYBJVFXKOOWLPA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C30H30N4O6 and its molecular weight is 542.592. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic compound with notable biological activity, particularly in the field of oncology. This article explores its mechanism of action, synthesis, and potential therapeutic applications based on diverse research findings.

The compound features a complex structure that includes a cyclopropyl group and a quinazoline derivative, which are known for their roles in inhibiting specific enzymes and receptors involved in cancer progression. The primary biological activity of this compound is its inhibition of cyclin-dependent kinases (CDKs) , which are crucial for regulating cell cycle progression. This inhibition is significant for developing treatments for various cancers, as CDK dysregulation is often implicated in tumorigenesis.

Key Mechanisms:

  • CDK Inhibition : The compound selectively targets CDK pathways, potentially overcoming resistance mechanisms seen in conventional cancer therapies.
  • Molecular Interactions : Interaction studies using surface plasmon resonance and molecular docking simulations have elucidated the compound's binding affinity to CDK enzymes, providing insights into its inhibitory mechanisms.

Synthesis

The synthesis of this compound involves several key steps:

  • Preparation of Intermediates : Starting materials undergo nitrification and reduction to yield various intermediates.
  • Cyclization : The final cyclization step forms the quinazoline structure.
  • Purification : The compound is purified to ensure high yield and purity.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary table comparing it with other known CDK inhibitors:

Compound NameStructure FeaturesBiological ActivityClinical Status
N-cyclopropyl-4-((6,7-dimethoxy...Cyclopropyl group; quinazoline derivativeInhibits CDKs; potential anti-cancer activityUnder investigation
PalbociclibCyclin-dependent kinase 4/6 inhibitorApproved for breast cancer treatmentApproved
AbemaciclibSelective CDK 4/6 inhibitorUsed in breast cancer therapyApproved
RoniciclibNon-selective CDK inhibitorUnder investigation for various cancersClinical trials

Case Studies and Research Findings

Recent studies have highlighted the efficacy of N-cyclopropyl-4-((6,7-dimethoxy... in preclinical models:

  • In vitro Studies : The compound demonstrated significant inhibition of cancer cell proliferation in various tumor cell lines through CDK pathway modulation.
  • Animal Models : In vivo studies indicated that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups.
  • Mechanistic Insights : Research indicates that the dual inhibition mechanism targeting multiple pathways involved in tumorigenesis may enhance therapeutic efficacy.

Future Directions

Further research is essential to fully understand the therapeutic potential and mechanisms of action of N-cyclopropyl-4-((6,7-dimethoxy... Future studies should focus on:

  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
  • Combination Therapies : Exploring its use in combination with other therapeutic agents to enhance anti-cancer effects.
  • Molecular Characterization : Detailed molecular characterization to optimize its structure for improved potency and selectivity.

Propriétés

Numéro CAS

1189449-13-5

Formule moléculaire

C30H30N4O6

Poids moléculaire

542.592

Nom IUPAC

N-cyclopropyl-4-[[6,7-dimethoxy-1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C30H30N4O6/c1-18-4-10-21(11-5-18)31-27(35)17-33-24-15-26(40-3)25(39-2)14-23(24)29(37)34(30(33)38)16-19-6-8-20(9-7-19)28(36)32-22-12-13-22/h4-11,14-15,22H,12-13,16-17H2,1-3H3,(H,31,35)(H,32,36)

Clé InChI

WYBJVFXKOOWLPA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5CC5)OC)OC

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.